1-(6-Methylpyrimidin-4-yl)piperidine-4-carboxylic acid

Description

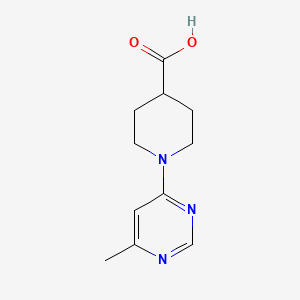

1-(6-Methylpyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 6-methylpyrimidin-4-yl group and at the 4-position with a carboxylic acid moiety. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their structural resemblance to nucleic acid bases and their prevalence in bioactive molecules. This compound’s core structure provides a scaffold for interactions with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-6-10(13-7-12-8)14-4-2-9(3-5-14)11(15)16/h6-7,9H,2-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVGENVRMDGGGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-Methylpyrimidin-4-yl)piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of 6-methylpyrimidine-4-carboxylic acid with piperidine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(6-Methylpyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Methylpyrimidin-4-yl)piperidine-4-carboxylic acid, also known as MPPCA, is a chemical compound that has garnered attention in scientific research for its potential applications across various scientific disciplines.

Scientific Research Applications

- Chemistry It serves as a fundamental building block in the synthesis of complex organic molecules.

- Biology The compound is studied for its potential biological activity, specifically its effects on cellular processes.

- Medicine Ongoing research explores its therapeutic potential for treating various diseases.

- Industry It is used in developing new materials and chemical products.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

- Oxidation This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

- Substitution The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and functional groups:

*Calculated based on molecular formula where explicit data are unavailable.

Functional Group Modifications

- Carboxylic Acid vs.

- Halogenation : Chlorine substitution (e.g., 6-chloro in ) increases molecular weight and may enhance electrophilic reactivity, influencing binding to target proteins .

Substituent Position and Bioactivity

- Pyrimidine Ring Substitutions: 6-Methoxy (): Methoxy groups can act as hydrogen bond acceptors, altering solubility and binding affinity compared to the methyl group in the target compound . 2-Cyclopropyl (): Cyclopropyl groups introduce conformational rigidity, which may stabilize bioactive conformations in receptor binding .

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound and its analogs confers water solubility, whereas amide derivatives (e.g., ) are more lipid-soluble .

- Stability : Chlorinated derivatives (e.g., ) require controlled storage conditions (2–8°C), suggesting sensitivity to hydrolysis or thermal degradation .

Biological Activity

1-(6-Methylpyrimidin-4-yl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including anti-inflammatory, anticancer, and antiviral properties, supported by data tables and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

Anti-inflammatory Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory effects. A study evaluated various pyrimidine derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.

Table 1: IC50 Values of Pyrimidine Derivatives Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 0.04 ± 0.01 | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Diclofenac | >30 | >30 |

The compound demonstrated comparable potency to celecoxib and diclofenac, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The compound's anticancer properties have also been explored through various assays. In vitro studies showed that it inhibits cancer cell proliferation, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231.

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 5.2 |

| This compound | MDA-MB-231 | 3.8 |

These results suggest that the compound may act through mechanisms that involve apoptosis and cell cycle arrest .

Antiviral Activity

Preliminary studies have indicated that certain derivatives of pyrimidine exhibit antiviral properties against viruses such as herpes simplex virus type 1 (HSV-1). The activity is often linked to structural modifications that enhance binding affinity to viral targets.

Table 3: Antiviral Efficacy of Pyrimidine Derivatives

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| This compound | HSV-1 | 10.5 |

| Reference Compound | HSV-1 | 15.0 |

These findings highlight the potential of the compound as a lead structure for developing antiviral agents .

Structure–Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Notable observations include:

- Substituents on the Pyrimidine Ring : Electron-donating groups enhance anti-inflammatory activity.

- Piperidine Modifications : Alterations in the piperidine moiety can affect permeability and bioavailability.

Case Studies

Recent case studies have focused on the pharmacokinetics and bioavailability of related compounds, revealing that modifications leading to increased lipophilicity can improve oral bioavailability while maintaining therapeutic efficacy.

Table 4: Pharmacokinetic Parameters of Related Compounds

| Compound | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (min) |

|---|---|---|---|

| Related Compound A | 14 | 0.6 | 80 |

| Related Compound B | 18 | 0.7 | 65 |

These parameters are crucial for understanding the therapeutic window and dosing strategies for new drug candidates derived from this class of compounds .

Q & A

Q. What are the established synthetic routes for 1-(6-Methylpyrimidin-4-yl)piperidine-4-carboxylic acid?

The synthesis typically involves multi-step reactions, including condensation of substituted pyrimidine precursors with piperidine derivatives. For example, a common approach involves coupling 6-methylpyrimidin-4-amine with a functionalized piperidine intermediate, followed by carboxylation at the 4-position of the piperidine ring. Reaction conditions often require catalysts (e.g., palladium for cross-coupling) and solvents like DMF or toluene . Post-synthetic purification via recrystallization or column chromatography is critical to achieve high purity (>95%) .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Key methods include:

- NMR spectroscopy : and NMR to confirm substituent positions on the pyrimidine and piperidine rings.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- HPLC : To assess purity (>97% is standard for research-grade material) .

- X-ray crystallography : For definitive stereochemical and conformational analysis, though this requires high-quality crystals .

Q. What safety precautions are essential when handling this compound?

- Personal protective equipment (PPE) : Lab coat, gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in a cool, dry environment (2–8°C) in airtight containers. Refer to Safety Data Sheets (SDS) for specific hazards, such as irritation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the carboxylation step?

- Catalyst screening : Test transition-metal catalysts (e.g., Cu or Pd) for efficiency in promoting carboxylation.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation.

- Temperature control : Lower temperatures (0–5°C) may reduce side reactions during sensitive steps like cyclization .

- In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically .

Q. How do structural modifications to the pyrimidine ring affect the compound’s biological activity?

- Substituent studies : Introducing electron-withdrawing groups (e.g., -Cl, -CN) at the 6-position of the pyrimidine ring can enhance binding affinity to target enzymes, as seen in analogous piperidine derivatives .

- Bioisosteric replacements : Replace the methyl group with ethyl or cyclopropyl moieties to evaluate metabolic stability using in vitro microsomal assays .

- SAR (Structure-Activity Relationship) analysis : Correlate modifications with activity data (e.g., IC values) from kinase inhibition assays .

Q. What strategies resolve contradictions in spectral data during characterization?

- Multi-technique validation : Cross-validate NMR peaks with computational tools (e.g., DFT simulations) to assign ambiguous signals.

- Isotopic labeling : Use -labeled analogs to clarify nitrogen environments in the pyrimidine ring.

- Comparative analysis : Benchmark against structurally similar compounds (e.g., 1-(2-methylphenyl)piperidin-4-one derivatives) to identify consistent spectral patterns .

Q. How can researchers assess the compound’s potential as a kinase inhibitor?

- Kinase profiling : Screen against a panel of recombinant kinases (e.g., EGFR, PI3K) using fluorescence-based assays.

- Molecular docking : Model interactions with ATP-binding pockets using software like AutoDock or Schrödinger.

- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., HCT-116 or MCF-7) and compare to known inhibitors .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Batch optimization : Transition from small-scale flask reactions to batch reactors with controlled stirring and temperature gradients.

- Purification scalability : Replace column chromatography with recrystallization or fractional distillation for cost-effective large-scale purification.

- Impurity profiling : Use LC-MS to identify and quantify byproducts, ensuring compliance with ICH guidelines for impurities (<0.1%) .

Methodological Considerations

Q. How should researchers address discrepancies in reported melting points?

- Purity verification : Re-crystallize the compound and re-measure using differential scanning calorimetry (DSC).

- Polymorphism screening : Test crystallization in different solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphic forms .

- Literature cross-check : Compare data with structurally related compounds (e.g., piperidine-4-carboxylic acid derivatives) to identify systemic errors .

Q. What in silico tools are recommended for predicting physicochemical properties?

- LogP calculation : Use MarvinSketch or ACD/Labs to estimate hydrophobicity.

- pKa prediction : Employ SPARC or ChemAxon tools to model ionization states relevant to solubility and bioavailability.

- ADMET profiling : Utilize SwissADME or ADMET Predictor to forecast absorption and toxicity profiles early in drug discovery workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.